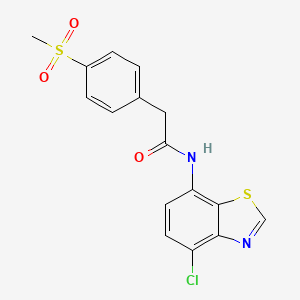![molecular formula C17H17ClN2O3S B6542942 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide CAS No. 1070965-20-6](/img/structure/B6542942.png)
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, also known as CBSA, is a synthetic compound used in various scientific research applications. It is a derivative of the parent compound 2-phenyl-N-cyclopropylacetamide, which has been studied extensively due to its potential therapeutic effects. CBSA has a wide range of applications, including use in biochemical and physiological research, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has a wide range of applications in scientific research. It has been used in biochemical and physiological studies, such as those related to the effects of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide on the nervous system and its potential therapeutic effects. It has also been used in laboratory experiments to study the properties of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, such as its solubility, stability, and reactivity.
Wirkmechanismus
The exact mechanism of action of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide is not yet fully understood. However, it is believed to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. In addition, 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has been shown to modulate the activity of other receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic effects. It has also been found to have cardioprotective effects, as well as anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide in laboratory experiments is its low cost and easy availability. It is also relatively stable and has a long shelf life, making it ideal for long-term experiments. However, it can be difficult to synthesize in large quantities, and the reaction can produce a large amount of waste.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide. One potential area of research is to further investigate its mechanism of action, as well as its effects on other receptors and systems. Another area of research is to explore the potential therapeutic applications of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, such as its use in the treatment of neurological and other diseases. Additionally, further research could be done to explore the potential toxicity of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, as well as its interactions with other drugs. Finally, further research could be done to explore the potential for synthesizing 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide in larger quantities with minimal waste.
Synthesemethoden
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide can be synthesized through a multi-step process. First, 2-phenyl-N-cyclopropylacetamide is reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 3-chlorobenzenesulfonamide, which is then reacted with 4-aminophenol in the presence of a base such as sodium hydroxide to form 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide.
Eigenschaften
IUPAC Name |
2-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-2-1-3-16(11-13)24(22,23)20-15-6-4-12(5-7-15)10-17(21)19-14-8-9-14/h1-7,11,14,20H,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGMUQHUXGYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)

![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542892.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542903.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)
![N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542924.png)
![N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542926.png)
![N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542934.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide](/img/structure/B6542951.png)
![N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542958.png)